![molecular formula C14H21N3O2S B13436244 N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BITC-[13C6,15N2]Lys, also known as L-Lysine-13C6,15N2 hydrochloride, is a stable isotope-labeled amino acid. It is a derivative of lysine, an essential amino acid for humans, labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in scientific research for various applications, including protein quantification and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BITC-[13C6,15N2]Lys involves the incorporation of stable isotopes of carbon and nitrogen into the lysine molecule. The process typically starts with the precursor amino acids labeled with 13C and 15N isotopes. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .
Industrial Production Methods
Industrial production of BITC-[13C6,15N2]Lys follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
BITC-[13C6,15N2]Lys can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
科学的研究の応用
BITC-[13C6,15N2]Lys has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling for mass spectrometry and NMR studies.
Biology: Employed in studies of protein synthesis and degradation, as well as metabolic flux analysis.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Applied in the production of labeled proteins for various industrial applications
作用機序
The mechanism of action of BITC-[13C6,15N2]Lys involves its incorporation into proteins during synthesis. The labeled isotopes allow for precise tracking and quantification of proteins in various biological systems. The compound interacts with molecular targets such as enzymes and receptors, providing insights into their function and regulation .
類似化合物との比較
Similar Compounds
- L-Lysine-13C6 hydrochloride
- L-Arginine-13C6,15N4 hydrochloride
- L-Tyrosine-13C9,15N
Uniqueness
BITC-[13C6,15N2]Lys is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in various analytical techniques compared to single-labeled compounds .
特性
分子式 |
C14H21N3O2S |
|---|---|
分子量 |
303.35 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-6-(benzylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C14H21N3O2S/c15-12(13(18)19)8-4-5-9-16-14(20)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,18,19)(H2,16,17,20)/t12-/m0/s1/i4+1,5+1,8+1,9+1,12+1,13+1,15+1,16+1 |
InChIキー |
SUDSAMPFROMSLM-LTKZMZGJSA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
正規SMILES |
C1=CC=C(C=C1)CNC(=S)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


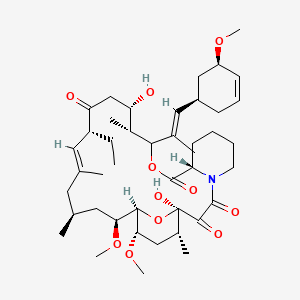
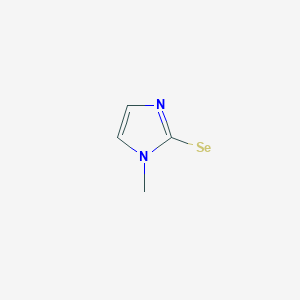
methanone](/img/structure/B13436180.png)
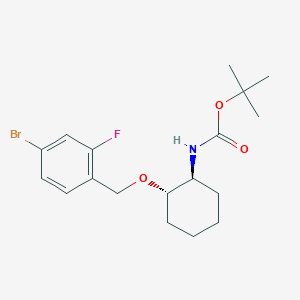
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)




![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
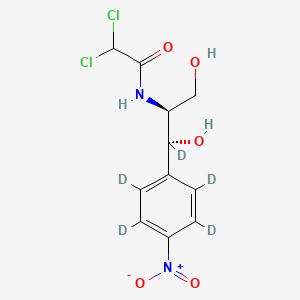
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
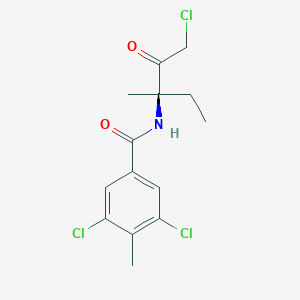
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
